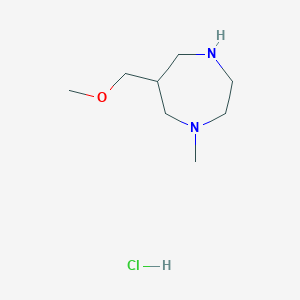
3-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
“3-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C10H18ClNO3. It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .Applications De Recherche Scientifique
Pharmacological Effects of Phenolic Compounds
Phenolic acids like Chlorogenic Acid (CGA) have garnered attention due to their diverse biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. It's found in natural sources like green coffee extracts and tea, playing roles in modulating lipid metabolism and glucose, offering potential therapeutic roles in managing conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review calls for further research to optimize its biological and pharmacological effects, suggesting its use as a natural food additive to replace synthetic antibiotics, potentially reducing medicinal costs (Naveed et al., 2018).
Antimicrobial and Antioxidant Properties
Chlorogenic acid also shows promising antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. Its antioxidant properties, particularly against lipid oxidation, and protective properties against degradation of other bioactive compounds in food, make it an excellent candidate for the formulation of dietary supplements and functional foods. This dual role highlights its potential in managing metabolic syndrome and as a beneficial food additive (Santana-Gálvez et al., 2017).
Environmental and Health Impacts of Halogenated Compounds
Research on halogen-induced airway hyperresponsiveness and lung injury explores the effects of chlorine and bromine, highlighting their potential public health threats. These halogens can cause significant health issues upon release into the atmosphere, leading to conditions like airway hyperresponsiveness (AHR). This review emphasizes the need for countermeasures against Cl2 and Br2 toxicity, suggesting high-molecular-weight hyaluronan (HMW-HA) as a potential remedy to restore AHR to near-normal levels of airway function (Lazrak et al., 2020).
Sorption of Herbicides to Soil and Environmental Fate
The review on the sorption of phenoxy herbicides like 2,4-D to soil, organic matter, and minerals provides insight into their environmental behavior. It suggests that soil organic matter and iron oxides are relevant sorbents for these herbicides, indicating a complex interaction with environmental components. The review covers aspects like occurrence, fate, and behavior in aquatic environments, helping understand the ecological impact of these compounds (Werner et al., 2012).
Synthetic Approaches and Structural Properties
Research on synthetic approaches and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the interest in exploring new synthetic routes and understanding the structural basis for their pharmacological or chemical properties. Such studies offer insights into the conformation, reactivity, and potential applications of these compounds, contributing to the development of new materials or drugs (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
3-chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-3-15-9-7-12(6-8(9)14-2)10(13)4-5-11/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXSIQLZRHNYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1477956.png)
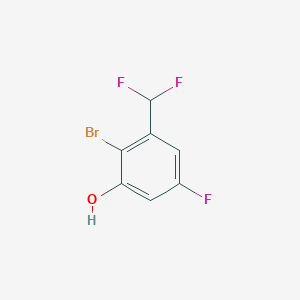
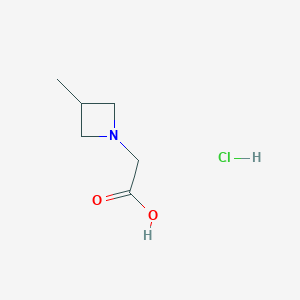
![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)
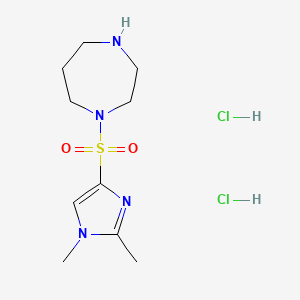
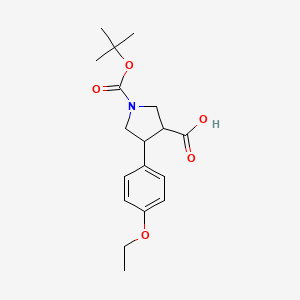

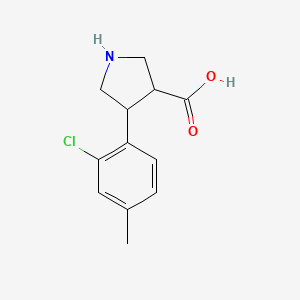
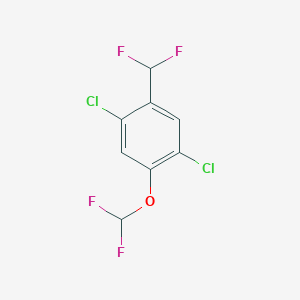
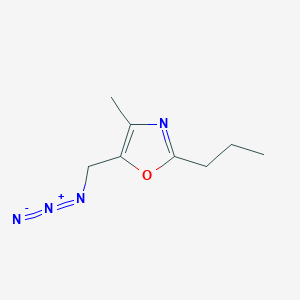
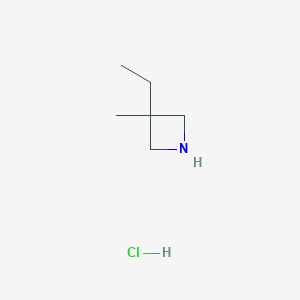
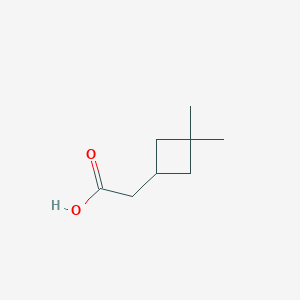
![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
